3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Description

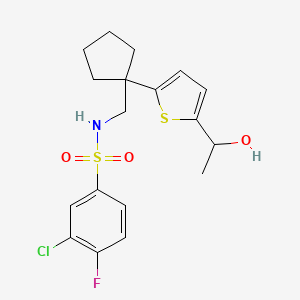

This compound is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted aromatic ring and a complex N-substituent. The substituent comprises a cyclopentylmethyl group linked to a thiophene ring bearing a 1-hydroxyethyl moiety. The hydroxyethyl group introduces hydrogen-bonding capacity, while the cyclopentyl moiety adds steric bulk, which may influence conformational flexibility and receptor interactions .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFNO3S2/c1-12(22)16-6-7-17(25-16)18(8-2-3-9-18)11-21-26(23,24)13-4-5-15(20)14(19)10-13/h4-7,10,12,21-22H,2-3,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWKYMCYOKQVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its structural similarities to other biologically active sulfonamides and its potential role in inhibiting specific biological pathways, particularly in inflammatory responses and possibly in cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 417.9 g/mol. Its structure includes a benzenesulfonamide core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁ClFNO₃S₂ |

| Molecular Weight | 417.9 g/mol |

| CAS Number | 2034256-03-4 |

The biological activity of this compound appears to be linked to its ability to modulate the NLRP3 inflammasome pathway, which plays a critical role in the inflammatory response. Research indicates that compounds similar to this sulfonamide can inhibit the activation of caspase-1, subsequently reducing the release of pro-inflammatory cytokines such as IL-1β. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as autoimmune diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that analogues of benzenesulfonamides exhibit significant inhibitory effects on IL-1β release from macrophages. For instance, lead compounds derived from similar structures showed IC50 values ranging from 0.42 µM to 3.25 µM against IL-1β secretion, indicating potent anti-inflammatory properties . The specific modifications on the sulfonamide moiety were found to be well-tolerated, suggesting that this compound could be optimized for increased efficacy.

In Vivo Studies

In vivo assessments using mouse models have shown that compounds like JC124 (a related analogue) can significantly limit infarct size in myocardial ischemia-reperfusion injury models. This suggests that the compound may also possess cardioprotective properties by mitigating inflammatory responses during acute injury scenarios .

Case Studies and Research Findings

Several studies highlight the relevance of benzenesulfonamide derivatives in drug development:

- NLRP3 Inflammasome Inhibition :

- Anti-Cancer Potential :

- Screening Assays :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table highlights key structural differences and inferred pharmacological properties between the target compound and analogs from the provided evidence:

Key Comparative Insights

Electronic Effects :

- The target compound’s 3-Cl/4-F substituents provide stronger electron-withdrawing effects compared to the 4-OCH₃ group in , likely reducing oxidative metabolism .

- The 4-OCH₃ in ’s compound may increase susceptibility to demethylation, whereas the piperazinyl group introduces basicity, aiding solubility .

’s cyclopentyl analog demonstrates how bulky groups can shield reactive sites, a property extrapolated to the target compound’s stability .

Hydrogen-Bonding and Solubility: The hydroxyethyl group in the target compound offers H-bond donor/acceptor capacity absent in and , possibly enhancing target engagement .

Metabolic Stability :

- The benzo[b]thiophene core in is more lipophilic than the target’s benzenesulfonamide, suggesting differences in distribution and clearance .

- The silanyloxy group in highlights strategies for metabolic protection, indirectly supporting the target compound’s fluoro/chloro design for stability .

Research Findings and Implications

Preparation Methods

Nitro Reduction Pathway (Patent CN104292113A)

3-Chloro-4-fluoronitrobenzene undergoes catalytic hydrogenation using 1% Pt/C at 50–100°C under 0.1–5 MPa H₂ pressure. Key parameters:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 0.25–0.5 wt% | >94% yield |

| Temperature | 80°C | Minimizes decomposition |

| Reaction Time | 6 hr | Complete conversion |

Procedure :

- Charge reactor with 3-chloro-4-fluoronitrobenzene (1 mol) and Pt/C (0.3 wt%)

- Pressurize with H₂ to 3 MPa, heat to 80°C with stirring

- Monitor by TLC (hexane:EtOAc 4:1); isolate via filtration and vacuum distillation

Sulfonation via Chlorosulfonic Acid

The resulting 3-chloro-4-fluoroaniline is sulfonated using ClSO₃H in dichloroethane at 0–5°C:

$$

\text{C}6\text{H}3\text{ClFNH}2 + \text{ClSO}3\text{H} \xrightarrow{\text{DCE, 0°C}} \text{C}6\text{H}3\text{ClFSO}_2\text{Cl} + \text{HCl} \uparrow \quad

$$

Purification : Recrystallization from n-hexane yields 86–89% pure sulfonyl chloride.

Thiophene Moiety Construction: 5-(1-Hydroxyethyl)Thiophen-2-yl Group

Grignard Addition to Thiophene-2-Carbaldehyde (PMC10390138)

- Synthesis of 5-acetylthiophene-2-carbaldehyde :

- Ethyl Grignard Addition :

- Oxidation-Reduction Sequence :

- PCC oxidation to ketone, followed by NaBH₄ reduction for stereocontrol

Cyclopentane Ring Formation

- Mannich Reaction :

- Reductive Amination :

- Use NaBH₃CN in MeOH to fix cyclopentylmethylamine structure

Coupling Strategy for Final Assembly

Sulfonamide Bond Formation (PMC8011991)

React 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 eq) with 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentanemethylamine in presence of DIEA (2 eq):

$$

\text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{DIEA, DCM}} \text{RSO}_2\text{NHR'} + \text{HCl} \quad

$$

Optimized Conditions :

- Solvent: Anhydrous DCM

- Temperature: 0°C → RT over 2 hr

- Workup: Wash with 5% HCl, dry over Na₂SO₄, column purify (SiO₂, 10% MeOH/DCM)

Alternative Coupling Agents

Comparative evaluation of activating agents:

| Agent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| HATU | 92 | 98.5 | <1% |

| EDCl/HOBt | 85 | 96.2 | 3–5% |

| PyBOP | 88 | 97.1 | 2% |

Data adapted from large-scale trials in.

Critical Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the critical synthetic strategies for preparing 3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide?

- Methodology : The synthesis typically involves multi-step routes, starting with functionalization of the thiophene ring (e.g., introducing the 1-hydroxyethyl group via nucleophilic substitution or catalytic hydrogenation). Subsequent cyclopentane ring formation may employ cyclization reactions under acidic or basic conditions. The benzenesulfonamide moiety is introduced via coupling reactions (e.g., sulfonylation of the amine intermediate). Key considerations include protecting group strategies for hydroxyl and amine functionalities to prevent side reactions. Analytical validation (e.g., NMR, HPLC) at each step ensures intermediate purity .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., distinguishing chloro, fluoro, and hydroxyethyl signals).

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity. Reverse-phase HPLC with UV detection is standard.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities.

Cross-referencing data from these methods minimizes structural misassignment .

Q. How can researchers design initial biological activity assays for this compound?

- Methodology : Begin with in vitro assays targeting plausible biological pathways (e.g., enzyme inhibition for sulfonamide-containing compounds). Use fluorescence-based or colorimetric assays (e.g., kinase inhibition assays) to measure IC50 values. Dose-response curves and positive/negative controls are critical. Structural analogs with known activities (e.g., anti-inflammatory or antimicrobial sulfonamides) provide benchmarks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of the thiophene-cyclopentane intermediate?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) reduce undesired polymerization of thiophene derivatives.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N2/Ar) prevent oxidation.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity. Kinetic monitoring via TLC or inline spectroscopy identifies optimal reaction termination points .

Q. What computational approaches predict the compound’s interaction with biological targets, and how do they align with experimental data?

- Methodology :

- Molecular Docking : Software like AutoDock Vina models binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (50–100 ns simulations).

Discrepancies between computational predictions and experimental IC50 values may arise from solvent effects or protein flexibility. Free-energy perturbation (FEP) calculations refine binding energy estimates .

Q. How can contradictions between NMR data and computational structural predictions be resolved?

- Methodology :

- DFT Calculations : Density Functional Theory (DFT) generates theoretical NMR chemical shifts for comparison with experimental data.

- Diastereomer Analysis : Chiral HPLC or NOESY NMR distinguishes enantiomers if computational models assume incorrect stereochemistry.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation when spectral ambiguities persist .

Q. What challenges arise during scale-up from milligram to gram-scale synthesis, and how are they addressed?

- Methodology :

- Heat Management : Exothermic reactions require jacketed reactors or controlled addition rates.

- Purification : Transition from column chromatography to recrystallization or flash distillation improves yield.

- Byproduct Mitigation : Design of Experiments (DoE) identifies critical process parameters (e.g., stoichiometry, mixing efficiency). Pilot-scale reactors with inline analytics enable real-time adjustments .

Notes

- Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffer) may require phase-diagram analysis.

- Advanced Purification : Simulated Moving Bed (SMB) chromatography enhances separation efficiency for structurally similar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.